6-[(Z)-2-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
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Overview
Description
6-[(Z)-2-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including a nitro group, a pyrimidine ring, and multiple chloro and ethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Z)-2-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of various substituents. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of Substituents: The chloro, ethoxy, and nitro groups are introduced through specific reactions, such as halogenation, etherification, and nitration, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(Z)-2-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
6-[(Z)-2-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(Z)-2-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group and pyrimidine ring play crucial roles in its reactivity and binding to biological targets. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: Shares structural similarities but differs in the presence of the pyrimidine ring and nitro group.
4-Chlorophenyl)acetylene: Similar in having a chlorophenyl group but lacks the pyrimidine and nitro functionalities.
Uniqueness
6-[(Z)-2-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitro group, pyrimidine ring, and multiple chloro and ethoxy substituents make it a versatile compound for various scientific investigations.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-[(Z)-2-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O6/c1-2-31-17-10-13(5-8-16-18(26(29)30)20(27)25-21(28)24-16)9-15(23)19(17)32-11-12-3-6-14(22)7-4-12/h3-10H,2,11H2,1H3,(H2,24,25,27,28)/b8-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNPGHICZKTISH-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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